5alpha-Ergost-8(14)-ene
CAS No.: 6673-69-4
Cat. No.: VC3960654
Molecular Formula: C28H48
Molecular Weight: 384.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6673-69-4 |
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Molecular Formula | C28H48 |
Molecular Weight | 384.7 g/mol |
IUPAC Name | (5R,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
Standard InChI | InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1 |
Standard InChI Key | JEEPHKGUAQDHOE-BIFNGEDZSA-N |
Isomeric SMILES | C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C |
SMILES | CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C |
Canonical SMILES | CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 28-carbon ergostane skeleton with a trans-fused tetracyclic ring system (Figure 1). Key structural elements include:
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Stereochemistry: 5α-hydrogen configuration (A/B ring junction)
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Double bond position: Δ⁸(¹⁴) unsaturation in ring B
Table 1: Comparative Structural Features of 5α-Ergost-8(14)-ene and Related Compounds
Property | 5α-Ergost-8(14)-ene | 5α-Ergost-8(14)-en-3β-ol | Ergost-5,8(14)-dien-3-ol |
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Molecular Formula | C₂₈H₄₈ | C₂₈H₄₈O | C₂₈H₄₆O |
Molecular Weight (g/mol) | 384.7 | 400.7 | 398.7 |
Functional Groups | Alkene | Alkene, 3β-hydroxyl | Diene, 3β-hydroxyl |
PubChem CID | 22212677 | PHY0000973 | 22213470 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct spectral patterns:
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¹³C NMR: Characteristic signals at δ 124.5 (C-8) and δ 135.2 (C-14) confirm Δ⁸(¹⁴) unsaturation
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Mass Spectrometry: Base peak at m/z 255 corresponding to the sterol nucleus after side-chain cleavage
Biosynthetic Pathways and Metabolic Role
Ergosterol Biosynthesis Intermediate
5α-Ergost-8(14)-ene serves as a key intermediate in the proposed demethylation pathway for ergosterol production in fungi and plants :
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14α-Demethylation: Conversion of lanosterol analogs via 8,14-diene intermediates
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Isomerization: Redox-mediated rearrangement of Δ⁸(¹⁴) to Δ⁷ bonds
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Reduction: Final hydrogenation to produce ergosta-type sterols
Figure 2: Proposed Biosynthetic Pathway
Hepatic Cholesterol Regulation
In human Hep G2 cells, 15-keto derivatives of 5α-Ergost-8(14)-ene demonstrate significant biological activity:
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HMG-CoA Reductase Inhibition: 320% increase in CYP3A4 mRNA levels with (22R,23R)-22,23-oxido derivative
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Dose-Dependent Effects: 50% reduction in cholesterol biosynthesis at 10 μM concentration over 48h
Compound | HMG-CoA Reductase | CYP3A4 | CYP27A1 |
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5α-Cholest-8(14)-en-15-one | +15% | No change | -20% |
22,23-Oxido-5α-Ergostane | -40% | +320% | +15% |
Key: (+) upregulation, (-) downregulation relative to control
Conformational Dynamics
Molecular modeling shows:
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Side-Chain Flexibility: 22,23-epoxy derivatives adopt rigid conformations enhancing CYP3A4 induction
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Membrane Interactions: Flat tetracyclic nucleus facilitates intercalation into lipid bilayers
Natural Occurrence and Ecological Significance
Plant Sources
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Dioscorea batatas: Tubers contain 0.02-0.05% dry weight 5α-Ergost-8(14)-ene derivatives
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Chlorella sorokiniana: Marine algae produce related ergostane compounds under high-salinity stress
Fungal Production
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Aspergillus niger: Produces 5α-Ergost-8(14)-ene as a shunt metabolite during ergosterol overproduction
Research Advancements and Future Directions
Synthetic Modifications
Recent chemical derivatization efforts have yielded compounds with enhanced bioactivity:
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